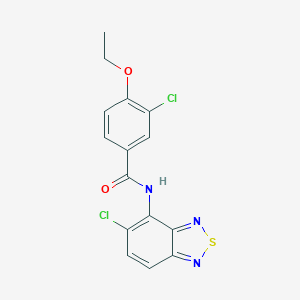![molecular formula C18H17N3O3S B251118 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B251118.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 is a potent and selective inhibitor of B-cell lymphoma 2 (Bcl-2), which is a protein that plays a critical role in regulating apoptosis or programmed cell death.
Wirkmechanismus
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide binds to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in cell death. This compound has been shown to induce apoptosis in cancer cells with high levels of Bcl-2 expression, while sparing normal cells with low levels of Bcl-2 expression.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, this compound has been shown to inhibit tumor growth, angiogenesis, and metastasis. This compound has also been found to sensitize cancer cells to other forms of therapy, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for Bcl-2, making it an effective tool for studying the role of Bcl-2 in cancer biology. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide research. One area of focus is the development of more potent and selective Bcl-2 inhibitors. Another area of interest is the combination of this compound with other forms of therapy to enhance its effectiveness. Additionally, there is ongoing research into the role of Bcl-2 in other diseases, such as neurodegenerative disorders and autoimmune diseases, which could lead to new applications for this compound.
Synthesemethoden
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide involves a series of chemical reactions, including the condensation of 4-bromo-2-methylphenol and 2-aminothiophenol to form 6-bromo-1,3-benzothiazole. The resulting compound is then reacted with acetic anhydride to form N-acetyl-6-bromo-1,3-benzothiazole. Finally, N-acetyl-6-bromo-1,3-benzothiazole is reacted with 2-(2-methylphenoxy)acetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential use in cancer therapy. Bcl-2 is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. This compound has been shown to induce apoptosis in cancer cells by selectively inhibiting Bcl-2, resulting in the activation of the intrinsic apoptotic pathway. This compound has been found to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer.
Eigenschaften
Molekularformel |
C18H17N3O3S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-5-3-4-6-15(11)24-10-17(23)21-18-20-14-8-7-13(19-12(2)22)9-16(14)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI-Schlüssel |
LLMDQGMHGAKLKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B251050.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B251054.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B251055.png)
